BenchChemオンラインストアへようこそ!

(3R,5S)-Fluvastatin

Enantiomer-specific pharmacology HMG-CoA reductase inhibition Stereochemical activity relationships

The (3R,5S)-enantiomer of fluvastatin is the pharmacologically active stereoisomer responsible for HMG-CoA reductase inhibition (IC50 = 8 nM), exhibiting 30-fold greater potency than its (3S,5R)-antipode. This enantiopure compound is essential for stereochemically-defined pharmacology studies, CYP2C9 inhibition assays (Ki = 0.06 μM), and chiral separation method validation. Unlike racemic fluvastatin or alternative statins metabolized via CYP3A4, (3R,5S)-fluvastatin enables isolated investigation of CYP2C9-mediated drug interactions without confounding CYP3A4 effects.

Molecular Formula C24H26FNO4
Molecular Weight 411.5 g/mol
CAS No. 93957-54-1
Cat. No. B1673502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-Fluvastatin
CAS93957-54-1
Synonyms7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
fluindostatin
fluvastatin
fluvastatin sodium
fluvastatin sodium salt
Lescol
XU 62 320
XU 62-320
XU 62320
XU-62320
XU62320
Molecular FormulaC24H26FNO4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1
InChIKeyFJLGEFLZQAZZCD-MCBHFWOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.41e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3R,5S)-Fluvastatin — Stereochemically-Defined HMG-CoA Reductase Inhibitor for Enantiomer-Specific Research


(3R,5S)-Fluvastatin (CAS: 93957-54-1; sodium salt CAS: 94061-80-0) is the pharmacologically active (+)-enantiomer of fluvastatin, a first-in-class fully synthetic competitive inhibitor of HMG-CoA reductase. Unlike most statins which are administered as optically pure compounds, fluvastatin is clinically used as a racemic mixture of the (3R,5S)- and (3S,5R)-enantiomers [1]. The (3R,5S)-enantiomer is responsible for the majority of the therapeutic activity, exhibiting an IC50 of 8 nM against HMG-CoA reductase and demonstrating stereoselective inhibition of CYP2C9 with a Ki of 0.06 μM [2].

Why (3R,5S)-Fluvastatin Cannot Be Interchanged with Racemic Fluvastatin or Other Statins


Procurement of the specific (3R,5S)-enantiomer—rather than racemic fluvastatin or alternative statins—is essential when experimental objectives require stereochemically-defined pharmacology, enantiomer-specific analytical method development, or investigation of CYP2C9-mediated drug interactions. Racemic fluvastatin contains equal amounts of the (3S,5R)-enantiomer, which exhibits approximately 30-fold weaker HMG-CoA reductase inhibitory activity [1] and 4-5 fold lower CYP2C9 binding affinity (Ki = 0.28 μM vs 0.06 μM) [2]. Furthermore, fluvastatin's CYP2C9-dependent metabolism distinguishes it from other statins (e.g., simvastatin and atorvastatin, which rely on CYP3A4; pravastatin and rosuvastatin, which are excreted largely unchanged) [3], making inter-class substitution invalid for studies involving cytochrome P450 pharmacology.

Quantitative Differentiation Evidence: (3R,5S)-Fluvastatin vs. Comparators


Stereospecific HMG-CoA Reductase Inhibition: (3R,5S)-Fluvastatin vs. (3S,5R)-Fluvastatin

The (3R,5S)-enantiomer of fluvastatin demonstrates a 30-fold greater inhibitory activity against HMG-CoA reductase compared to its optical antipode, the (3S,5R)-enantiomer [1]. This stereospecificity is a direct consequence of the chiral centers at positions 3 and 5, which are critical for binding to the enzyme active site as confirmed by X-ray crystallographic studies of the human HMG-CoA reductase-fluvastatin complex [2]. The (3R,5S)-enantiomer alone exhibits an IC50 of 8 nM against the enzyme .

Enantiomer-specific pharmacology HMG-CoA reductase inhibition Stereochemical activity relationships

Stereoselective CYP2C9 Inhibition: (+)-(3R,5S)-Fluvastatin vs. (−)-(3S,5R)-Fluvastatin

The (+)-(3R,5S)-enantiomer of fluvastatin exhibits a 4-5 fold higher affinity for CYP2C9 compared to the (−)-(3S,5R)-enantiomer [1]. In human liver microsomes, diclofenac 4′-hydroxylation (a CYP2C9 probe reaction) was competitively inhibited with measured Ki values of 0.06 μM for (+)-(3R,5S)-fluvastatin versus 0.28 μM for (−)-(3S,5R)-fluvastatin [1]. Both enantiomers displayed only moderate affinity for CYP2D6 and CYP3A4 (estimated Ki > 50 μM) [1].

Cytochrome P450 inhibition CYP2C9 Drug-drug interaction Stereoselective metabolism

Metabolic Pathway Differentiation: Fluvastatin (CYP2C9) vs. Simvastatin/Lovastatin (CYP3A4)

Fluvastatin is metabolized primarily by CYP2C9, whereas simvastatin and lovastatin are metabolized by CYP3A4, and pravastatin and rosuvastatin are excreted largely unchanged [1]. This metabolic divergence results in fundamentally different drug-drug interaction profiles. Strong CYP3A4 inhibitors (e.g., itraconazole, ritonavir) increase plasma concentrations of simvastatin and lovastatin by up to 20-fold, whereas fluvastatin concentrations are changed by less than 2-fold by CYP2C9 inhibitors or inducers [1].

Cytochrome P450 CYP2C9 CYP3A4 Drug metabolism Pharmacokinetics

LDL-Cholesterol Reduction: Fluvastatin 40 mg vs. Simvastatin 40 mg

Fluvastatin 40 mg reduces LDL-cholesterol by approximately 24-28%, whereas simvastatin 40 mg reduces LDL-cholesterol by approximately 41% [1]. This lower potency is consistent with fluvastatin's classification as a low-intensity statin (20-30% LDL reduction) versus simvastatin's medium- to high-intensity profile [2].

Lipid lowering LDL-cholesterol Statin potency Clinical efficacy

Antioxidative Activity: (3R,5S)-Fluvastatin vs. (3S,5R)-Fluvastatin

Despite the 30-fold difference in HMG-CoA reductase inhibitory activity, both the (3R,5S)- and (3S,5R)-enantiomers of fluvastatin exhibit similar antioxidative effects on copper ion-induced LDL oxidation [1]. This indicates that the antioxidant activity of fluvastatin is not stereospecific and is independent of its enzyme inhibitory mechanism [1].

LDL oxidation Antioxidant Pleiotropic effects Atherosclerosis

Validated Research and Industrial Applications for (3R,5S)-Fluvastatin


Enantiomer-Specific Analytical Method Development and Validation

Pure (3R,5S)-fluvastatin serves as a critical reference standard for developing and validating chiral separation methods for fluvastatin. Capillary electrophoresis methods capable of quantifying enantiomeric purity have been established, with coefficients of variation of 0.96% and 0.92% for (+)-3R,5S and (−)-3S,5R-fluvastatin, respectively, and limits of detection of 1.5 μg/mL [1]. The high commercial purity of (3R,5S)-fluvastatin sodium (≥98%, with some vendors specifying ~99.2% ) enables its use as a calibration standard in these assays.

CYP2C9-Specific Drug-Drug Interaction Studies

The stereoselective, high-affinity inhibition of CYP2C9 by (3R,5S)-fluvastatin (Ki = 0.06 μM) [2] makes it an essential tool compound for investigating CYP2C9-mediated drug interactions. Its metabolic independence from CYP3A4 allows researchers to isolate CYP2C9 pharmacology without the confounding effects of CYP3A4 inhibition that would occur with simvastatin or atorvastatin [3].

Stereochemistry-Structure-Activity Relationship (SAR) Studies of HMG-CoA Reductase

The X-ray crystal structure of human HMG-CoA reductase complexed with fluvastatin (PDB ID: 1HWI, 2.30 Å resolution) [4] provides a validated molecular framework for computational docking studies and rational design of novel inhibitors. The pure (3R,5S)-enantiomer, which exhibits the 30-fold activity advantage over its antipode [5], is the appropriate reference compound for binding studies aimed at understanding the stereochemical determinants of enzyme inhibition.

In Vitro Pleiotropic Effect Studies (Antioxidant Activity)

Both (3R,5S)- and (3S,5R)-fluvastatin exhibit similar antioxidative effects on LDL oxidation [5]. Therefore, for in vitro assays investigating the antioxidant properties of fluvastatin, either the pure (3R,5S)-enantiomer or the racemate is suitable, provided the objective is not dependent on HMG-CoA reductase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5S)-Fluvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.